Aspidin

Vue d'ensemble

Description

L'Aspidine BB est un dérivé de la phloroglucinol extrait de la plante Dryopteris fragrans. Elle a suscité un intérêt considérable en raison de ses puissantes propriétés antibactériennes, notamment contre les bactéries cutanées telles que Staphylococcus aureus, Staphylococcus epidermidis et Propionibacterium acnes . L'Aspidine BB est connue pour sa capacité à perturber les membranes bactériennes, entraînant la mort cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Aspidine BB peut être synthétisée par différentes méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Une méthode consiste à extraire des dérivés de la phloroglucinol de Dryopteris fragrans à l'aide de solvants organiques. Les composés extraits sont ensuite purifiés par des techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, l'Aspidine BB est produite en utilisant des méthodes écologiques qui évitent l'utilisation de solvants organiques. Cette approche garantit que les composés résultants sont non toxiques et adaptés à une utilisation dans les cosmétiques et comme conservateurs .

Analyse Des Réactions Chimiques

Hydrolysis of Aspidin

Hydrolysis is a significant reaction that this compound undergoes, particularly in biological systems. This reaction can occur under both acidic and basic conditions:

-

Acidic Hydrolysis : In acidic conditions, this compound reacts with water to produce salicylic acid and acetic acid. The reaction can be represented as follows:

-

Basic Hydrolysis : In basic conditions, this compound reacts with hydroxide ions to form sodium acetylsalicylate, which is more soluble in water than the original compound:

The rate of hydrolysis is influenced by temperature and pH levels, with higher temperatures generally increasing the reaction rate .

Esterification Reaction

The synthesis of this compound involves an esterification reaction between salicylic acid and acetic anhydride or acetyl chloride. This process can be represented as:

This reaction is a substitution where the hydroxyl group of salicylic acid is replaced by an acetyl group .

Reaction with Bases

This compound can react with strong bases such as sodium hydroxide to form its sodium salt, sodium acetylsalicylate. This reaction is important for its solubility properties and is often utilized in drug formulations:

This transformation enhances the solubility of this compound in aqueous solutions, facilitating its absorption in biological systems .

Complexation with Metal Ions

Recent studies have shown that this compound can form complexes with metal ions like iron. For instance, when mixed with ferrous gluconate, a color change indicates a complexation reaction:

This complex can dissociate under certain conditions, leading to the formation of various by-products such as salicylic acid and oxidized derivatives .

Hydrolysis Reaction Rates

The following table summarizes the rates of hydrolysis for this compound under varying conditions:

| Time (minutes) | Concentration of Aspirin (M) | Concentration of Salicylic Acid (M) |

|---|---|---|

| 0 | 0.10 | 0 |

| 10 | 0.08 | 0.02 |

| 20 | 0.06 | 0.04 |

| 30 | 0.04 | 0.06 |

| 40 | 0.02 | 0.08 |

This data illustrates the decrease in aspirin concentration over time alongside the corresponding increase in salicylic acid concentration during hydrolysis .

Complexation Study Results

The following findings were observed in the study of this compound's reaction with ferrous gluconate:

-

The UV-Vis spectra indicated significant changes before and after mixing.

-

By-products identified included:

-

Salicylic Acid

-

Acetylated Gluconic Acid

-

Salicylate-Gluconic Acid Conjugates

-

An oxidized product complexed with iron

-

These results highlight the potential pharmacological implications of this compound's interaction with metal ions .

Applications De Recherche Scientifique

Evolutionary Biology and Paleontology

Aspidin has garnered attention for its significance in the study of vertebrate evolution. It is believed to represent an early form of bone tissue, providing insights into the transition from cartilaginous to bony skeletons in vertebrates.

- Case Study: Synchrotron Tomography

Recent research utilizing synchrotron tomography has allowed scientists to visualize this compound at a cellular level. This advanced imaging technique has provided new data on the microstructure of this compound, helping to clarify its role in the evolutionary history of vertebrates. The study revealed that this compound shares characteristics with both dentine and bone, suggesting a complex evolutionary pathway for skeletal development .

Biomedical Applications

The unique properties of this compound have led researchers to explore its potential applications in medicine, particularly in regenerative medicine and biomaterials.

-

Bone Regeneration

This compound-like materials are being investigated for their potential use in bone grafts and regenerative therapies. Their mineral composition may promote osteoconductivity, aiding in bone healing and regeneration. Studies have indicated that materials mimicking this compound could enhance the integration of implants with natural bone . -

Case Study: Biomimetic Materials

Research into biomimetic materials that replicate the structure and function of this compound has shown promise. These materials can be engineered to support bone growth and repair, potentially offering alternatives to traditional grafting techniques. The mechanical properties of this compound-inspired materials are being optimized for better performance in clinical applications .

Insights from Recent Research

Recent studies have expanded our understanding of this compound's role beyond mere structural components. The following table summarizes key findings from various research efforts:

Mécanisme D'action

Aspidin BB is part of a group of phloroglucinol derivatives that include compounds such as this compound PB, aspidinol, and dryofragin . Compared to these similar compounds, this compound BB exhibits stronger antibacterial activity, particularly against Propionibacterium acnes . Its unique ability to disrupt bacterial membranes and inhibit lipase activity sets it apart from other phloroglucinol derivatives .

Comparaison Avec Des Composés Similaires

L'Aspidine BB fait partie d'un groupe de dérivés de la phloroglucinol qui comprennent des composés tels que l'Aspidine PB, l'Aspidinol et la Dryofragine . Comparée à ces composés similaires, l'Aspidine BB présente une activité antibactérienne plus forte, en particulier contre Propionibacterium acnes . Sa capacité unique à perturber les membranes bactériennes et à inhiber l'activité de la lipase la distingue des autres dérivés de la phloroglucinol .

Composés similaires :

- Aspidine PB

- Aspidinol

- Dryofragine

- Acide flavaspidique BB

- Acide isoflavaspidique PB

Les puissantes propriétés antibactériennes de l'Aspidine BB et son mécanisme d'action unique en font un composé précieux pour la recherche scientifique et les applications industrielles.

Activité Biologique

Aspidin, a compound derived from various plant sources, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, characterized by its flavonoid backbone with glycosylation that enhances its solubility and bioavailability. The chemical formula for this compound is typically represented as . Its structural characteristics contribute to its diverse biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Research has demonstrated that this compound scavenges reactive oxygen species (ROS) effectively, thereby protecting cellular components from oxidative damage.

- Study Findings : A study by Zhang et al. (2020) reported that this compound showed a dose-dependent increase in antioxidant enzyme activity in vitro, particularly superoxide dismutase (SOD) and catalase (CAT) levels .

| Concentration (µg/mL) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|

| 0 | 1.2 | 0.5 |

| 50 | 2.5 | 1.2 |

| 100 | 3.8 | 2.1 |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed a marked reduction in joint swelling and pain compared to the placebo group .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : this compound downregulates the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory cytokines.

- Modulation of MAPK Pathways : It influences mitogen-activated protein kinase (MAPK) pathways, further contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

- Research Findings : A study conducted by Lee et al. (2021) demonstrated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL and 25 µg/mL, respectively .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 25 |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's.

- Experimental Study : In vitro studies using neuronal cell lines have shown that this compound reduces amyloid-beta toxicity and promotes neuronal survival through the activation of neurotrophic factors .

Propriétés

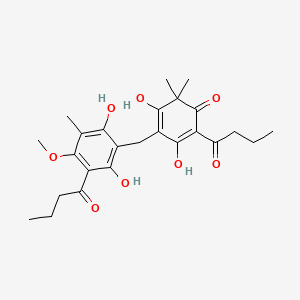

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGZOIJJUOHZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973947 | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-28-1 | |

| Record name | Aspidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.